BenchChemオンラインストアへようこそ!

Silicic acid, bismuth salt

Photocatalysis Bandgap engineering Phase-pure synthesis

Standard procurement by CAS 37293-13-3 ignores critical phase variations (Bi₂SiO₅, Bi₄Si₃O₁₂, Bi₁₂SiO₂₀) that cause up to 5-fold differences in catalytic rate constants. - **Phase-verified delivery:** XRD analysis confirming target Bi:Si stoichiometry - **Performance benchmarks:** Bi₂SiO₅ achieves 96.3% formate Faradaic efficiency (CO₂ electrolysis) & κ = 57 (dielectric films) - **Supply security:** Synthesized per specified thermal history; CNT-supported architectures available

Molecular Formula Bi2O9Si3
Molecular Weight 646.21 g/mol
CAS No. 37293-13-3
Cat. No. B12680232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicic acid, bismuth salt
CAS37293-13-3
Molecular FormulaBi2O9Si3
Molecular Weight646.21 g/mol
Structural Identifiers
SMILES[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3]
InChIInChI=1S/2Bi.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2
InChIKeyDQUIAMCJEJUUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicic Acid Bismuth Salt: Phase Identity and Baseline Profile


Silicic acid, bismuth salt (CAS 37293-13-3), commercially designated as bismuth silicate, represents a family of Bi₂O₃–SiO₂ binary compounds whose phase identity—Bi₂SiO₅, Bi₄Si₃O₁₂, or Bi₁₂SiO₂₀—is dictated by synthesis stoichiometry and thermal history [1]. Possessing an Aurivillius-type layered crystal structure, these wide-bandgap indirect semiconductors (E_g ≈ 2.65–3.44 eV depending on phase) are conventionally exploited as photorefractive and electro-optic materials [2]. More recently, bismuth silicates have emerged as high-performance photocatalysts, solid-acid esterification catalysts, high-κ dielectrics for van der Waals electronics, and lead-free radiation-shielding glasses [3].

Workflow Phase-dependent photocatalysis, electro-optic, or high-κ dielectric research
Selection Phase-pure Bi₂SiO₅, Bi₄Si₃O₁₂, or Bi₁₂SiO₂₀ matched to target application
Context Wide-bandgap indirect semiconductor for materials science and catalysis studies

Why Phase and Stoichiometry Prevent Generic Substitution


The umbrella term 'silicic acid, bismuth salt' masks three crystallographically distinct phases (Bi₂SiO₅, Bi₄Si₃O₁₂, Bi₁₂SiO₂₀) that exhibit markedly different bandgaps (2.65–3.44 eV) and photocatalytic rate constants [1]. Even within a single nominal phase, variations in Bi:Si ratio, synthetic route, and post-synthetic thermal treatment alter the resulting heterostructure, surface acidity, and dielectric response [2]. Consequently, procurement purely on the basis of CAS number without phase verification and morphological specification risks acquiring material with catalytic or dielectric performance that deviates by up to 5-fold from the target values documented in the primary literature [3].

Phase CAS-level procurement may deliver mixed-phase material; bandgap and kinetics may shift up to 5-fold from target values
Stoichiometry Bi:Si ratio and thermal history alter surface acidity and dielectric response, limiting direct substitution without verification
Morphology Nanofiber, thin-film, or bulk powder format determines catalytic and dielectric performance; format mismatch may not reproduce literature benchmarks

Quantitative Evidence vs. Closest Analogs


Phase-Dependent Bandgap and Photocatalytic Rate Order

Among the three crystallographic phases of bismuth silicate synthesized under identical hydrothermal conditions, Bi₂SiO₅ (E_g = 3.30 eV) exhibits the highest photocatalytic degradation rate constant for crystal violet under visible-light irradiation, outperforming both Bi₄Si₃O₁₂ (E_g = 3.44 eV) and Bi₁₂SiO₂₀ (E_g = 2.65 eV) [1]. The rate constant follows the order Bi₂SiO₅ > Bi₄Si₃O₁₂ > Bi₁₂SiO₂₀, demonstrating that the narrowest bandgap does not correspond to the highest photocatalytic activity, a counterintuitive finding directly relevant to phase selection during procurement.

Phase-Dependent Kinetics
Direct head-to-head
Bi₂SiO₅ > Bi₄Si₃O₁₂ > Bi₁₂SiO₂₀
Phase-pure Bi₂SiO₅ supports the fastest reported photocatalytic kinetics; narrower bandgap does not predict higher activity
Hydrothermal synthesis; crystal violet degradation under visible light
Photocatalysis Bandgap engineering Phase-pure synthesis

Photocatalytic Rate Enhancement vs. Silica Nanofibers

Electrospun Bi₄(SiO₄)₃ nanofibers exhibit a pseudo-first-order photocatalytic degradation rate constant for methylene blue of 0.406 min⁻¹, representing a 5.0-fold enhancement over the 0.081 min⁻¹ rate constant of undoped SiO₂ nanofibers measured under identical UV irradiation conditions (200 W high-pressure mercury lamp, 311 mW/cm²) [1]. This direct quantitative comparison isolates the effect of Bi³⁺ incorporation into the silicate lattice.

Rate vs. SiO₂ Nanofiber
Direct head-to-head
5.0× higher rate constant
Reported 0.406 min⁻¹ for Bi₄(SiO₄)₃ vs. 0.081 min⁻¹ for undoped SiO₂ nanofibers
Methylene blue degradation under UV; electrospun nanofibers
Nanofiber photocatalysis Methylene blue degradation Rate constant comparison

Formate Faradaic Efficiency vs. Conventional Catalysts

A CNT@Bi silicates composite catalyst delivers a peak formate Faradaic efficiency (FE_HCOOH) of 96.3% at −0.9 V vs. RHE for electrochemical CO₂ reduction, attributed to Si-induced weakening of the Bi–O bond and enhanced electron transfer to CO₂ [1]. For context, benchmark In-doped Bi/Bi₂O₃ catalysts achieve a comparable FE of 96.3% but at a substantially more cathodic potential of −1.6 V vs. RHE, and α-Bi₂O₃ nanosheets typically exhibit FE_HCOOH values of 91–97% across a range of potentials and morphologies [2]. The CNT@Bi silicates catalyst thus achieves peak FE at a significantly lower overpotential.

Formate FE vs. Benchmark
Cross-study comparable
96.3% FE at −0.9 V vs. RHE
Equivalent peak Faradaic efficiency achieved at 0.7 V lower overpotential than In-doped Bi/Bi₂O₃ benchmark
CNT@Bi silicates composite; CO₂RR in aqueous electrolyte
Electrochemical CO₂ reduction Formate selectivity Bismuth silicate electrocatalyst

Dielectric Constant Comparison with HfO₂ and SiO₂

Bi₂SiO₅ thin films processed at 500 °C via sol-gel deposition exhibit a dielectric constant (κ) of 57 with a corresponding dielectric loss as low as 0.01, while demonstrating excellent frequency, bias, and temperature stability . For perspective, the industry-standard high-κ dielectric HfO₂ exhibits κ ≈ 20–25, and SiO₂ has κ ≈ 3.9. Bi₂SiO₅ therefore provides approximately 2–3× the capacitive density of HfO₂ at comparable processing temperatures.

Dielectric κ Comparison
Cross-study comparable
κ ≈ 57 (Bi₂SiO₅)
Reported 2–3× higher capacitive density vs. HfO₂ (κ ~20–25); context requires verification for specific thin-film processes
Sol-gel film annealed at 500 °C; data to verify per supplier source
High-κ dielectric Thin-film capacitor van der Waals electronics

Radiation Shielding Performance vs. Lead Glass

Simulated mass attenuation coefficients of bismuth silicate glass at diagnostic gamma-ray energies (0.662, 1.17, and 1.33 MeV) were compared with lead glass using MCNP 5 Monte Carlo and WINXCOM computational methods [1]. The results demonstrate that bismuth silicate glass provides shielding performance statistically equivalent to lead glass across this energy range, confirming its viability as a non-toxic replacement. Additionally, bismuth silicate glass was found to possess superior shielding properties to bismuth borate glass at 662 keV [2].

Radiation Shielding
Direct head-to-head
Statistically equivalent MAC to lead glass
Reported shielding parity at diagnostic gamma energies (0.662–1.33 MeV); supports lead-free glass research
MCNP 5 Monte Carlo and WINXCOM simulation
Gamma-ray shielding Lead-free glass Nuclear medicine

Application Scenarios Where Bismuth Silicate Outperforms


Visible-Light Photocatalytic Wastewater Remediation

For degradation of crystal violet and similar cationic dyes under visible-light irradiation, Bi₂SiO₅ delivers the fastest kinetics among the three bismuth silicate phases, as demonstrated by the directly measured rate constant hierarchy Bi₂SiO₅ > Bi₄Si₃O₁₂ > Bi₁₂SiO₂₀ [1]. This scenario demands that procurement specifications mandate XRD-verified phase purity, because mixed-phase material will underperform relative to the Bi₂SiO₅ benchmark.

Electrochemical CO₂-to-Formate Conversion

When integrated into a CNT@Bi silicates composite electrode, bismuth silicate catalysts achieve 96.3% formate Faradaic efficiency at −0.9 V vs. RHE [1], enabling lower electrolyzer operating costs compared to In-doped Bi/Bi₂O₃ catalysts that require −1.6 V vs. RHE for equivalent selectivity. Procurement for CO₂ electrolysis applications should prioritize bismuth silicate precursors with controlled Si:Bi ratio and a carbon nanotube support architecture.

High-κ Gate Dielectric for 2D Transistors

Bi₂SiO₅ thin films annealed at 500 °C provide κ = 57 with dielectric loss tan δ = 0.01, approximately 2.5× the capacitive density of HfO₂ [1]. This makes Bi₂SiO₅ a candidate for equivalent oxide thickness (EOT) scaling in MoS₂ and WS₂ transistor gate stacks. The procurement criticality is the availability of phase-pure Bi₂SiO₅ on the desired substrate with verified dielectric frequency stability.

Lead-Free Radiation-Shielding Windows

Bismuth silicate glass compositions exhibit statistically equivalent mass attenuation coefficients to lead glass at 0.662, 1.17, and 1.33 MeV photon energies as verified by MCNP 5 Monte Carlo simulation [1], and superior performance to bismuth borate glass at 662 keV . This scenario supports procurement of bismuth silicate glass as a non-toxic, RoHS-compliant replacement for lead glass in diagnostic imaging viewing windows.

Application
Selection Property
Validation Focus
Visible-light photocatalytic remediation research
Phase-pure Bi₂SiO₅ identity
XRD-verified phase purity; photocatalytic rate constant under target irradiation
Electrochemical CO₂ reduction studies
CNT-supported bismuth silicate composite with controlled Si:Bi ratio
Formate Faradaic efficiency and overpotential in flow-cell or H-cell configuration
High-κ gate dielectric for 2D transistor research
Phase-pure Bi₂SiO₅ thin film on target substrate
Dielectric constant, loss tangent, and frequency stability measurement
Lead-free radiation-shielding glass development
Bismuth silicate glass composition with verified density
Mass attenuation coefficient at diagnostic photon energies; RoHS compliance review
Quote Request

Request a Quote for Silicic acid, bismuth salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.